molecular formula C25H21ClN4O B11652369 2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline

2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline

Cat. No.: B11652369
M. Wt: 428.9 g/mol
InChI Key: JGFIRQIMPWWHPJ-UHFFFAOYSA-N
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Description

2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline is a complex organic compound that features a quinazoline core structure substituted with a piperazine ring and a chlorobenzoyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of appropriate precursors under controlled conditions. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the chlorobenzoyl group via an acylation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinazoline derivatives .

Scientific Research Applications

2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Cetirizine Related Compound G: Contains a similar piperazine ring and chlorobenzoyl group.

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a piperazine ring and is used as an acetylcholinesterase inhibitor.

    (2-Chlorophenyl)[4-(phenylsulfonyl)-1-piperazinyl]methanone: Contains a piperazine ring and chlorophenyl group .

Uniqueness

2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline is unique due to its specific combination of a quinazoline core with a piperazine ring and a chlorobenzoyl group.

Properties

Molecular Formula

C25H21ClN4O

Molecular Weight

428.9 g/mol

IUPAC Name

(4-chlorophenyl)-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C25H21ClN4O/c26-20-12-10-19(11-13-20)24(31)29-14-16-30(17-15-29)25-27-22-9-5-4-8-21(22)23(28-25)18-6-2-1-3-7-18/h1-13H,14-17H2

InChI Key

JGFIRQIMPWWHPJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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